Trifluoperazine-d3 Dihydrochloride

Description

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In the realm of quantitative analysis, particularly in techniques like mass spectrometry, deuterated analogs play a pivotal role as internal standards. clearsynth.comlcms.cz An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. clearsynth.com

Deuterated compounds are ideal internal standards because their chemical behavior is nearly identical to the non-deuterated analyte. scispace.com This similarity ensures that any variations that occur during sample preparation, such as extraction losses or ionization suppression in the mass spectrometer, affect both the analyte and the internal standard to the same degree. clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification of the analyte in complex biological matrices like blood or urine. clearsynth.comlcms.cz This is particularly important for overcoming "matrix effects," where other components in the sample can interfere with the measurement. clearsynth.com

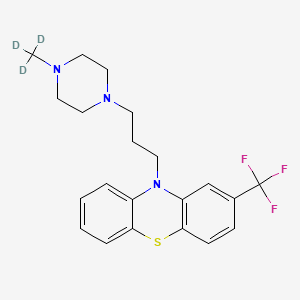

Overview of Trifluoperazine-d3 Dihydrochloride (B599025) as a Research Reagent

Trifluoperazine-d3 Dihydrochloride is a deuterated analog of Trifluoperazine (B1681574), a phenothiazine (B1677639) derivative with antipsychotic and antiemetic properties. scbt.compharmacompass.comdrugbank.com Specifically, it is the dihydrochloride salt of trifluoperazine where three hydrogen atoms on the methyl group of the piperazine (B1678402) ring have been replaced with deuterium (B1214612) atoms. lgcstandards.com This labeling makes it an invaluable tool for researchers studying the pharmacokinetics and metabolism of trifluoperazine. scbt.com

As a research reagent, this compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS). lcms.cz Its use allows for the accurate determination of trifluoperazine concentrations in various biological samples, contributing to a better understanding of its therapeutic action and potential for drug-drug interactions. scbt.comdrugbank.com It is intended for research use only and not for diagnostic or therapeutic applications. scbt.com

Physicochemical Properties of Trifluoperazine and its Deuterated Analog

| Property | Trifluoperazine | This compound |

| Molecular Formula | C₂₁H₂₄F₃N₃S | C₂₁H₂₃D₃Cl₂F₃N₃S |

| Molecular Weight | 407.5 g/mol | 483.44 g/mol |

| CAS Number | 117-89-5 (base) | 1432064-02-2 |

| Appearance | Solid | White to off-white powder |

| Melting Point | 242-243 °C (dihydrochloride) | 243 °C (dec.) |

| Solubility (in water) | 12.2 mg/L (at 24 °C) (base) | Soluble |

| pKa | 3.9, 8.1 (dihydrochloride) | Not explicitly available, but expected to be very similar to the unlabeled form. |

| LogP | 5.03 | Not explicitly available, but expected to be very similar to the unlabeled form. |

Note: Some properties are for the free base or the non-deuterated dihydrochloride salt as indicated. The physicochemical properties of the deuterated and non-deuterated forms are expected to be very similar, with the primary difference being the molecular weight.

Structure

3D Structure

Properties

IUPAC Name |

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Trifluoperazine D3 Dihydrochloride

The generation of Trifluoperazine-d3 Dihydrochloride (B599025) involves precise chemical synthesis and rigorous analytical verification to ensure the correct isotopic labeling and purity of the final product.

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The key to synthesizing Trifluoperazine-d3 Dihydrochloride lies in the strategic introduction of a deuterium-labeled methyl group.

The common strategy for introducing the trideuteriomethyl (methyl-d3) group involves the use of a deuterated methylating agent. This process typically starts with a precursor molecule that lacks the N-methyl group on the piperazine (B1678402) ring. This precursor, N-desmethyl trifluoperazine (B1681574), is then reacted with a methyl-d3 source, such as iodomethane-d3 (B117434) or dimethyl-d6 sulfate, under appropriate reaction conditions to yield the desired deuterated product. This site-specific deuteration ensures that the deuterium atoms are located exclusively on the methyl group of the piperazine moiety, which is crucial for its application as an internal standard. lgcstandards.com

Reaction Pathways and Process Optimization for this compound

A typical synthesis of the parent compound, Trifluoperazine, involves the condensation reaction of 2-(trifluoromethyl)phenothiazine (B42385) with 1-(3-chloropropyl)-4-methylpiperazine (B54460) in the presence of a strong base like sodium amide. gpatindia.com For the deuterated analog, a similar condensation can be performed with a piperazine derivative that is already deuterated at the methyl position.

Alternatively, a more direct approach for deuteration starts with 2-(trifluoromethyl)-10H-phenothiazine and reacts it with 1-(3-chloropropyl)-4-(methyl-d3)piperazine. The resulting Trifluoperazine-d3 free base is then converted to the dihydrochloride salt. This conversion is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as absolute ethanol, followed by crystallization to obtain the final product. google.com Optimization of this process involves controlling reaction parameters such as temperature, pH, and solvent to maximize yield and purity. google.com

Spectroscopic and Chromatographic Validation of Isotopic Purity

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Mass Spectrometric Confirmation of Deuteration and Isotopic Enrichment

Mass spectrometry is a primary tool for verifying the incorporation of deuterium atoms and determining the isotopic enrichment of the final product. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled Trifluoperazine, confirming the presence of the three deuterium atoms. lgcstandards.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. lgcstandards.com The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment, which ideally should be very high for a reliable internal standard.

Chromatographic Purity Assessment of this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of this compound. lgcstandards.comvwr.com A validated HPLC method can separate the deuterated compound from any starting materials, byproducts, or other impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of greater than 95% or even higher is often required for its use as a reference standard. lgcstandards.comvwr.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized for both separation and identification, offering a high degree of specificity. nih.gov

Advanced Analytical Methodologies Utilizing Trifluoperazine D3 Dihydrochloride

Quantification of Trifluoperazine (B1681574) and its Metabolites in Complex Biological Matrices

The accurate measurement of drug concentrations in biological fluids is paramount for pharmacokinetic and toxicological studies. Given that antipsychotics are often administered in low doses and are extensively metabolized, highly sensitive and selective analytical methods are required for their determination in matrices like plasma, blood, and urine. ijsr.net

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of pharmaceuticals in biological matrices due to its superior sensitivity, selectivity, and speed. waters.comnih.govnih.gov This technique allows for the simultaneous determination of a parent drug and its metabolites in a single run. For Trifluoperazine, LC-MS/MS methods have been developed to quantify the drug in human plasma with high sensitivity. waters.comnih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common, where Trifluoperazine and its deuterated internal standard are detected via selected-ion monitoring (SIM) or multiple reaction monitoring (MRM). oup.comresearchgate.netresearchgate.net For instance, in one method, the [M+H]+ ions at m/z 408 for Trifluoperazine and a corresponding ion for the internal standard were monitored. researchgate.netresearchgate.net

While LC-MS/MS is more prevalent for this application, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of phenothiazines. However, LC-MS/MS is often preferred as it typically requires less sample derivatization and can handle a wider range of compound polarities. ijsr.net

Internal Standard Methodology and Assay Validation for Trifluoperazine-d3 Dihydrochloride (B599025)

The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 Dihydrochloride, is a cornerstone of robust quantitative bioanalysis. rktech.hu This is because an ideal internal standard mimics the analyte's chemical and physical properties throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response. rktech.humedipharmsai.com Trifluoperazine-d8 has also been utilized for this purpose. nih.gov

Assay validation is a critical process that ensures the reliability and reproducibility of a bioanalytical method. nih.govfda.gov Regulatory bodies like the US Food and Drug Administration (FDA) provide guidelines for this validation. rktech.hu A validated method for Trifluoperazine quantification using this compound as an internal standard would have been subjected to a battery of tests to confirm its performance. nih.gov

Method Development and Validation in Preclinical Bioanalytical Studies

Preclinical studies are fundamental in drug development, and the bioanalytical methods used must be rigorously validated to ensure the integrity of the data. nih.govnih.gov This involves establishing a set of performance characteristics for the analytical method.

Assay Linearity, Detection, and Quantification Limits

A key aspect of method validation is determining the range over which the assay is accurate and precise.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Trifluoperazine, linearity has been established in various concentration ranges depending on the specific method and intended application. For example, one LC-MS/MS method demonstrated linearity in human plasma from 5 to 1,250 pg/mL. nih.gov Another RP-HPLC method showed a linear range of 10-150 µg/mL. tsijournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For an RP-HPLC method, the LOD and LOQ for Trifluoperazine hydrochloride were found to be 0.20 and 0.60 µg/ml, respectively. impactfactor.org Another study reported an LOD of 2.963 µg/ml and an LOQ of 9.877 µg/ml for Trifluoperazine. researchgate.net

Table 1: Linearity and Detection Limits for Trifluoperazine

| Method | Linear Range | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | 5-1,250 pg/mL | - | - | nih.gov |

| RP-HPLC | 10-150 µg/mL | - | - | tsijournals.com |

| RP-HPLC | 4-36 µg/mL | 0.20 µg/mL | 0.60 µg/mL | impactfactor.org |

| RP-HPLC | 40-120 µg/mL | 2.963 µg/mL | 9.877 µg/mL | researchgate.net |

Precision, Accuracy, Matrix Effects, and Recovery in Diverse Sample Types

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements, while accuracy is the closeness of the mean test results to the true value. These are typically assessed at different concentrations (quality control samples) within a single day (intra-day) and over several days (inter-day). For a Trifluoperazine assay, intra-day and inter-day precision (as relative standard deviation) was reported to be less than 14.9%, with accuracy (as relative error) less than 12.8%. researchgate.net Another study found intra-day RSD to be 0.236–0.406% and inter-day RSD to be 0.247–0.558%. impactfactor.org

Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govmedipharmsai.com This can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. nih.gov Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. nih.gov For a multi-analyte assay, matrix effects were found to range from 83.4% to 112.6%. researchgate.net

Recovery: This refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. nih.gov Studies have reported recovery values for Trifluoperazine between 99.50% and 100.12%. impactfactor.org Another study reported recoveries ranging from 63.8% to 92.0% for a panel of analytes. researchgate.net

Table 2: Validation Parameters for Trifluoperazine Assays

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Intra-day Precision (RSD) | <14.9% | researchgate.net |

| Inter-day Precision (RSD) | <14.9% | researchgate.net |

| Accuracy (RE) | <12.8% | researchgate.net |

| Recovery | 99.50% - 100.12% | impactfactor.org |

| Matrix Effect | 83.4% - 112.6% | researchgate.net |

Advanced Spectrophotometric and Chromatographic Techniques for Related Compounds

While LC-MS/MS is a dominant technique, other methods are also employed for the analysis of Trifluoperazine and related compounds, particularly in pharmaceutical formulations.

Spectrophotometric Methods: UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the determination of Trifluoperazine hydrochloride in pharmaceutical preparations. rroij.comresearchgate.net One method established a maximum absorbance at 257 nm in distilled water, with Beer's law obeyed in the concentration range of 10-100 µg/ml. rroij.com Another approach involves an oxidative coupling reaction to produce a colored product with maximum absorbance at 537 nm or 555 nm. researchgate.netaip.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Various RP-HPLC methods have been developed for the determination of Trifluoperazine, often in combination with other drugs. tsijournals.comresearchgate.netscispace.com These methods typically use a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. tsijournals.comimpactfactor.orgscispace.com Detection is commonly performed using a UV detector at wavelengths such as 210 nm, 227 nm, or 257 nm. tsijournals.comimpactfactor.orgresearchgate.netscispace.com

Thin-Layer Chromatography (TLC): TLC coupled with densitometry has been used for the separation and quantification of Trifluoperazine from its degradation products. nih.gov One method utilized a silica (B1680970) gel plate with a mobile phase of chloroform-methanol (7:3 v/v) and densitometric measurement at 255 nm. nih.gov

Pharmacokinetic and Metabolic Research Applications of Trifluoperazine D3 Dihydrochloride

In Vitro Metabolic Pathway Elucidation using Deuterated Probes

The use of deuterated probes like Trifluoperazine-d3 Dihydrochloride (B599025) is fundamental for accurately tracing and quantifying the metabolic fate of the drug in controlled laboratory settings.

Research utilizing in vitro systems, such as rat organ homogenates, has identified several key metabolites of Trifluoperazine (B1681574), products of both Phase I and Phase II metabolic reactions. Phase I reactions for Trifluoperazine primarily involve oxidation and demethylation. Key metabolites identified include 7-hydroxytrifluoperazine (B1199950), desmethyltrifluoperazine, and Trifluoperazine sulfoxide (B87167). nih.gov The formation of Trifluoperazine N1-oxide has also been demonstrated, a reaction catalyzed by flavin-containing monooxygenase isoform 2 (FMO2). researchgate.net The cytochrome P450 enzyme system, particularly the CYP2D6 and CYP1A2 isoforms, is also involved in its hepatic metabolism. medscape.comyoutube.com

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites. For Trifluoperazine, a significant Phase II pathway is N-glucuronidation, where glucuronic acid is attached to an amino group on the molecule. nih.gov This process increases the water solubility of the compound, facilitating its excretion.

| Metabolic Phase | Reaction Type | Resulting Metabolite | Key Enzymes |

| Phase I | Hydroxylation | 7-hydroxytrifluoperazine | CYP450 Family |

| Phase I | N-Demethylation | Desmethyltrifluoperazine | CYP450 Family |

| Phase I | Sulfoxidation | Trifluoperazine sulfoxide | CYP450 Family |

| Phase I | N-Oxidation | Trifluoperazine N1-oxide | FMO2 |

| Phase II | N-Glucuronidation | Trifluoperazine N-glucuronide | UGT1A4 |

This table summarizes the primary metabolic pathways of Trifluoperazine as identified in research models.

In Vitro-In Vivo Extrapolation (IVIVE) in Preclinical Species for Disposition Modeling

In vitro-in vivo extrapolation (IVIVE) is a critical methodology in drug discovery used to predict a drug's pharmacokinetic properties in living organisms from in vitro data. researchgate.net This process typically involves determining a compound's intrinsic clearance in in vitro systems like liver microsomes (LMs) or hepatocytes (HEPs) and then using physiological scaling factors to predict in vivo hepatic clearance. nih.govnih.gov

For preclinical species such as mice, rats, dogs, and non-human primates, establishing reliable IVIVE is essential for understanding clearance mechanisms and potential species differences before human trials. nih.gov Studies have shown that for many compounds, in vitro data from LMs and HEPs can reliably predict in vivo clearance. nih.gov However, scaling factors are often necessary to correct for differences between the in vitro environment and the complex in vivo system. nih.govsemanticscholar.org The accuracy of IVIVE can be influenced by the model used (e.g., parallel-tube vs. well-stirred models) and the compound's properties, such as its dependence on transporter-mediated clearance, which may be under-represented in in vitro systems. nih.gov This comprehensive approach helps build confidence in predicting human pharmacokinetics and disposition. researchgate.netnih.gov

Assessment of Drug-Drug Interactions Mediated by Metabolic Enzyme Inhibition

Trifluoperazine is subject to numerous drug-drug interactions, many of which stem from its metabolism by cytochrome P450 enzymes. medscape.comdrugbank.com Co-administration with drugs that inhibit or induce these enzymes can significantly alter Trifluoperazine's plasma concentration. For instance, substances that inhibit CYP2D6 or CYP1A2 can increase Trifluoperazine levels, potentially leading to enhanced effects. medscape.com Conversely, inducers of these enzymes could decrease its efficacy. Research models are used to assess this potential by incubating Trifluoperazine with various compounds and monitoring changes in its metabolism. For example, givosiran is predicted to increase Trifluoperazine levels by affecting hepatic CYP1A2 metabolism, while artemether/lumefantrine may do the same by affecting CYP2D6. medscape.com

| Interacting Drug | Effect on Trifluoperazine | Metabolic Mechanism |

| Givosiran | Increased level/effect | Affects hepatic enzyme CYP1A2 metabolism |

| Artemether/Lumefantrine | Increased level/effect | Affects hepatic enzyme CYP2D6 metabolism |

| Amiodarone | Decreased metabolism | Inhibition of metabolic enzymes |

| Itraconazole | Increased QTc interval (pharmacodynamic) | Not specified as metabolic |

| Ketoconazole | Increased QTc interval (pharmacodynamic) | Not specified as metabolic |

This table presents examples of drug-drug interactions involving Trifluoperazine, highlighting the metabolic basis where identified. medscape.comdrugbank.com

Studies on the Biotransformation and Degradation Pathways of Trifluoperazine in Research Models

The biotransformation of Trifluoperazine has been characterized in various research models, providing a clearer picture of its degradation. In studies using isolated perfused rat livers, Trifluoperazine was found to inhibit mitochondrial oxygen uptake, a key process in cellular metabolism. nih.gov This effect was dependent on the presence of calcium and was only slowly reversible, indicating a significant impact on hepatic energy metabolism. nih.gov

Quantitative analysis in rat tissues has established a method for measuring Trifluoperazine and its primary biotransformation products: 7-hydroxytrifluoperazine and desmethyltrifluoperazine. nih.gov Trifluoperazine sulfoxide was found to be a minor metabolite in these tissue studies. nih.gov Furthermore, whole-cell biocatalysis models using engineered E. coli have been employed to study specific pathways, such as the FMO2-catalyzed oxidation of Trifluoperazine to its corresponding N1-oxide. researchgate.net These models are valuable tools for producing specific drug metabolites to support definitive identification and further study. researchgate.net

Investigation of Cellular and Molecular Mechanisms Using Trifluoperazine D3 Dihydrochloride

Target Engagement Studies and Receptor Pharmacology in Research Models

The utility of Trifluoperazine (B1681574) in cellular studies stems from its well-characterized interactions with several key receptor systems, allowing researchers to probe their roles in physiological and pathological processes.

Dopamine (B1211576) Receptor Antagonism Studies (e.g., D1, D2)

A primary mechanism of action for Trifluoperazine is its antagonism of dopamine receptors. patsnap.com It is recognized as a potent blocker of both D1 and D2 dopamine receptors located in the mesocortical and mesolimbic pathways of the brain. wikipedia.org This antagonistic action prevents dopamine from binding to these receptors, thereby reducing the excessive dopaminergic activity implicated in certain neurological conditions. numberanalytics.com The blockade of D2 receptors, in particular, is a central feature of its pharmacological profile. patsnap.comnumberanalytics.com Research in various models leverages this property to investigate the downstream consequences of modulating dopaminergic signaling. nih.govnih.gov

| Receptor Target | Pharmacological Action | Research Model Context |

| Dopamine D1 Receptor | Antagonist | Investigation of dopaminergic pathways in the central nervous system. wikipedia.org |

| Dopamine D2 Receptor | Antagonist | Primary target for studying antipsychotic mechanisms and dopamine-related disorders. patsnap.comnumberanalytics.comdrugbank.com |

Adrenergic Receptor Antagonism Studies (e.g., α1, α2)

Trifluoperazine also demonstrates significant activity at adrenergic receptors, with a notable selectivity for the α1 subtype over the α2 subtype. drugbank.comnih.gov Studies using rat hepatocytes have shown that Trifluoperazine can inhibit physiological processes stimulated by α1-adrenergic activation, such as glycogenolysis and gluconeogenesis, in a dose-dependent manner. drugbank.comnih.gov In contrast, it does not effectively block the α2-adrenergic-mediated inhibition of adenylate cyclase in hamster adipocytes. drugbank.comnih.gov This selectivity makes it a useful pharmacological tool for differentiating between α1- and α2-adrenergic pathways in experimental settings.

| Receptor Target | Pharmacological Action | Key Research Finding |

| α1-Adrenergic Receptor | Potent Antagonist | Effectively displaces dihydroergocryptine (B134457) binding from rat liver membranes (α1 sites). drugbank.comnih.gov |

| α2-Adrenergic Receptor | Weak Antagonist | Requires very high concentrations to displace dihydroergocryptine from hamster adipocyte membranes (α2 sites). drugbank.comnih.gov |

Calmodulin Inhibition and Calcium Signaling Modulation

Beyond its effects on neurotransmitter receptors, Trifluoperazine is widely recognized as a potent inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that mediates numerous cellular processes. nih.govnih.gov By binding to calmodulin, Trifluoperazine prevents it from activating its target enzymes, thereby disrupting calcium-dependent signaling pathways. nih.gov

Research has demonstrated that Trifluoperazine inhibits calmodulin-sensitive Ca2+-ATPase. nih.gov In cultured chromaffin cells, this antagonism has been shown to block catecholamine secretion at a step that is distal to the initial calcium entry, suggesting a crucial role for calmodulin in the secretory process itself. nih.gov While it is a potent CaM antagonist, studies note that at higher concentrations, its effects may not be exclusively due to calmodulin inhibition, as it can also inhibit calmodulin-insensitive ATPases. nih.gov

| Target Protein | Effect of Trifluoperazine | Consequence in Research Models |

| Calmodulin (CaM) | Antagonist/Inhibitor | Blocks CaM's ability to activate target enzymes. nih.gov |

| Ca2+-ATPase (CaM-sensitive) | Inhibition | Disrupts calcium transport and signaling. nih.gov |

| Secretory Process | Inhibition | Blocks catecholamine release distal to Ca2+ influx in chromaffin cells. nih.gov |

Exploration of Intracellular Signaling Cascades and Protein Interactions

Trifluoperazine's influence extends to critical intracellular signaling cascades that regulate cell survival, proliferation, and function.

Regulation of AKT Activity and FOXO3 Translocation

Multiple research studies have identified Trifluoperazine as an inhibitor of the AKT signaling pathway. nih.govnih.gov Treatment with Trifluoperazine has been shown to decrease the levels of phosphorylated (active) AKT. nih.govresearchgate.net A key downstream consequence of AKT inactivation is the regulation of the Forkhead box protein O3 (FOXO3) transcription factor. researchgate.net When AKT is active, it phosphorylates FOXO3, causing it to be retained in the cytoplasm. The inhibition of AKT by Trifluoperazine leads to the dephosphorylation and subsequent translocation of FOXO3 into the nucleus. researchgate.netscienceopen.com Once in the nucleus, FOXO3 can regulate the transcription of genes involved in processes such as apoptosis and cell cycle arrest. nih.gov This mechanism has been explored in models of pulmonary arterial hypertension and various cancer cell lines. nih.govscienceopen.com

| Signaling Molecule | Effect of Trifluoperazine | Downstream Event |

| AKT (Protein Kinase B) | Decreased phosphorylation/inhibition | Allows for dephosphorylation of FOXO3. nih.govnih.govresearchgate.net |

| FOXO3 | Nuclear Translocation | Binds to DNA and regulates target gene expression. scienceopen.comnih.gov |

Ryanodine (B192298) Receptor Modulation

In contrast to its antagonistic effects on many targets, Trifluoperazine acts as a direct agonist on the type-2 ryanodine receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum in cardiac muscle. nih.govnih.gov Studies at the single-channel level revealed that Trifluoperazine increases the open probability (Po) of RyR2 channels in a dose-dependent manner, with an EC50 of approximately 5.2 μM. nih.govresearchgate.net This activation occurs independently of its effects on calmodulin or calsequestrin. nih.govnih.gov In intact and permeabilized ventricular myocytes, this direct stimulation of RyR2 leads to an initial activation of sarcoplasmic reticulum calcium release, which over time can result in the depletion of calcium stores. nih.govnih.gov

| Target Channel | Pharmacological Action | Key Research Finding |

| Ryanodine Receptor 2 (RyR2) | Agonist | Directly increases channel open probability (EC50 ≈ 5.2 μM). nih.govresearchgate.net |

Novel Therapeutic Repurposing Investigations in Preclinical Disease Models

Recent research has focused on repurposing Trifluoperazine, and by extension its deuterated analogue for research purposes, to target various diseases by exploiting its complex pharmacological profile beyond its original indication as a dopamine receptor antagonist.

Trifluoperazine has demonstrated significant anti-proliferative properties in various cancer models. ijbs.com Its ability to induce cell death through multiple mechanisms, including apoptosis and ferroptosis, has made it a subject of intense investigation for oncology applications. Studies have shown that TFP can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. ijbs.com

A key mechanism underlying Trifluoperazine's anticancer effects is its interaction with Nuclear Protein 1 (NUPR1). nih.gov NUPR1 is an intrinsically disordered protein (IDP) that is overexpressed in various cancers, including pancreatic and multiple myeloma, and plays a crucial role in tumor progression and resistance to therapy. nih.govnih.govnih.gov

Trifluoperazine has been identified as a direct inhibitor of NUPR1. nih.goveaglebio.com It binds to NUPR1, thereby blocking its pathological functions. nih.govresearchgate.net This inhibition disrupts cellular processes that cancer cells rely on for survival and proliferation. In multiple myeloma cell lines (U266 and RPMI 8226), TFP treatment was shown to suppress NUPR1 expression at both the mRNA and protein levels. nih.gov This led to an inhibition of cell growth and the induction of apoptosis, partly by inhibiting autophagy. nih.govresearchgate.net Overexpression of NUPR1 in these cells reversed the apoptosis-inducing effects of TFP, confirming NUPR1 as a critical target. nih.govresearchgate.net The development of TFP derivatives has further validated NUPR1 as a druggable target, with new compounds showing potent tumor regression in preclinical models. nih.govnih.gov

Table 1: Research Findings on NUPR1 Inhibition by Trifluoperazine

| Cancer Type | Cell Line(s) | Key Findings | Citations |

| Multiple Myeloma | U266, RPMI 8226 | TFP inhibits NUPR1 expression, suppresses cell viability, and induces apoptosis by inhibiting autophagy. | nih.govresearchgate.net |

| Pancreatic Cancer | MiaPaCa-2 | TFP binds to NUPR1, inhibiting tumor growth. | nih.govnih.gov |

| Lung Cancer | A549 | TFP can mimic NUPR1 deficiency; combination with NUPR1 shRNA significantly inhibits tumor growth. | researchgate.net |

In addition to inducing apoptosis, Trifluoperazine has been found to trigger another form of programmed cell death known as ferroptosis. nih.gov Ferroptosis is an iron-dependent process characterized by the accumulation of lipid-based reactive oxygen species (ROS). nih.gov A central regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. nih.govdp.tech

In studies on oral squamous cell carcinoma (OSCC), TFP was shown to induce ferroptotic cell death by targeting the SLC7A11/GPX4 axis. ijbs.comnih.gov Molecular docking analyses predicted that TFP acts as a direct inhibitor of GPX4. nih.gov Treatment of OSCC cells with TFP resulted in elevated levels of lipid ROS and subsequent cell death, effects consistent with the induction of ferroptosis. nih.gov The finding that high GPX4 expression correlates with a poor prognosis in oral cancer further underscores the therapeutic potential of targeting this protein. nih.gov

Table 2: Research Findings on GPX4 Targeting by Trifluoperazine

| Cancer Type | Cell Line(s) | Key Findings | Citations |

| Oral Squamous Cell Carcinoma | Ca9-22, HSC-3 | TFP induces autophagy-mediated ferroptosis by targeting the SLC7A11/GPX4 pathway. | ijbs.comnih.gov |

| Oral Squamous Cell Carcinoma | Not specified | Molecular docking studies identify GPX4 as a probable target of TFP. | nih.gov |

Trifluoperazine exhibits immunomodulatory properties, particularly through its ability to suppress inflammatory responses. dntb.gov.uanih.gov In preclinical models, TFP has been shown to inhibit the activation of microglia, which are key immune cells in the central nervous system. dntb.gov.ua For instance, it can suppress the activation of microglia stimulated by lipopolysaccharide (LPS), a potent inflammagen. dntb.gov.uanih.gov This action leads to a reduction in both peripheral and hypothalamic inflammation. dntb.gov.ua Mechanistically, TFP treatment has been associated with a decrease in the production and levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). dntb.gov.ua These findings highlight TFP's capacity to attenuate gliosis and the associated inflammatory state, which is a feature of various metabolic and neurological conditions. dntb.gov.uanih.gov

The repurposing of Trifluoperazine has extended to virology, with studies demonstrating its inhibitory effects against several viruses, including the influenza virus. nih.govnih.gov The antiviral mechanism is often host-directed, meaning it targets cellular factors that the virus hijacks for its replication, a strategy that could offer broad-spectrum activity. nih.gov

In the context of influenza A virus, TFP has been shown to inhibit a late stage of the viral life cycle. nih.gov Research using MDCK cells revealed that TFP disrupts the proper distribution of the viral hemagglutinin (HA) protein, reducing its appearance on the host cell surface. nih.gov This effect is believed to stem from TFP's established role as a calmodulin antagonist, interfering with calmodulin-dependent cellular functions that are essential for the correct assembly and morphogenesis of new virus particles. nih.gov This action is reversible and does not appear to affect the final budding step but rather the assembly process that precedes it. nih.gov Broader antiviral studies show TFP can also inhibit other viruses, such as vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1), by inducing the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which globally reduces the protein synthesis required for viral replication. nih.gov

Table 3: Research Findings on the Antiviral Activity of Trifluoperazine

| Virus | Cell Line | Proposed Mechanism of Action | Citations |

| Influenza A Virus | MDCK | Inhibits virus morphogenesis by disrupting calmodulin-dependent functions, leading to altered hemagglutinin (HA) distribution. | nih.gov |

| Vesicular Stomatitis Virus (VSV) | Not specified | Increases phosphorylation of eIF2α via the PERK-eIF2α axis, inhibiting host cell protein synthesis required by the virus. | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | Not specified | Increases phosphorylation of eIF2α, inhibiting viral replication. | nih.gov |

Trifluoperazine has demonstrated significant bactericidal activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.govnih.gov This activity is notable because it extends to multi-drug resistant (MDR) strains of M.tb, which pose a major global health challenge. nih.govnih.gov

Studies have reported minimum inhibitory concentrations (MICs) for TFP against various M.tb isolates to be in the range of 4–8 µg/ml. nih.gov TFP is effective not only against actively replicating bacilli but also against non-replicating, dormant forms of M.tb. nih.gov Its mechanism of action is thought to be multifactorial, targeting several pathways in the mycobacterium, including lipid synthesis, DNA processes, protein synthesis, and respiration. nih.gov Furthermore, TFP shows enhanced efficacy against intracellular M.tb residing within macrophages, which is attributed to the known tendency of phenothiazines to accumulate in these immune cells. nih.gov This property makes it a promising candidate for further investigation as either a lead compound for new anti-TB drugs or as an adjunct to existing therapies. nih.gov

Table 4: Research Findings on the Antimicrobial Activity of Trifluoperazine

| Microorganism | Strain(s) | Key Findings | Citations |

| Mycobacterium tuberculosis | H37Rv, Isoniazid-resistant | TFP completely inhibited growth with MICs of 5 and 8 µg/ml, respectively. | nih.gov |

| Mycobacterium tuberculosis | Clinical Isolates (drug-susceptible & drug-resistant) | MIC was 4 µg/ml for 40% of isolates and 8 µg/ml for ~50% of isolates, regardless of resistance status. | nih.gov |

| Mycobacterium tuberculosis | H37Rv, MDR strains (JAL2287, 1934) | TFP is effective against replicating, non-replicating, and MDR M.tb, including intracellular bacilli. | nih.gov |

Anti-proliferative and Apoptosis-inducing Mechanisms in Cancer Research

Modulation of Ion Channels (e.g., Voltage-Dependent Potassium Channel Kv2.1)

Trifluoperazine is known to interact with a variety of ion channels, a property linked to its action as a calmodulin inhibitor. nih.gov Its effects have been notably characterized on voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability and T-lymphocyte function.

Research on the human T-lymphocyte voltage-gated potassium channel Kv1.3 provides a detailed example of this modulation. nih.gov Studies demonstrate that Trifluoperazine blocks Kv1.3 channels in a manner that is both voltage- and time-dependent. nih.gov When applied extracellularly, Trifluoperazine at micromolar concentrations significantly reduces the amplitude of the potassium current. nih.gov This blocking action is accompanied by a marked increase in the rate of current inactivation, while the kinetics of channel activation and the steady-state activation and inactivation remain largely unaffected. nih.gov The inhibitory effect is reversible upon removal of the compound. nih.gov The potency of the block is voltage-dependent, being more pronounced at more depolarized potentials. nih.gov

While direct studies on Trifluoperazine-d3 Dihydrochloride's effect on the Kv2.1 channel are not extensively documented in the provided literature, the mechanisms observed with the closely related Kv1.3 channel suggest a potential mode of action. Kv2.1 channels are key regulators of neuronal firing rates and membrane potential. mdpi.com The ability of phenothiazines like Trifluoperazine to modulate such channels highlights a significant area of its cellular activity. nih.gov

Beyond potassium channels, Trifluoperazine also exerts significant effects on calcium (Ca²⁺) channels. It can trigger a massive and irreversible release of Ca²⁺ from intracellular stores by interacting with calmodulin, which in turn disinhibits the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) channels. exlibrisgroup.comkorea.ac.kr Furthermore, it has been shown to "lock open" store-operated calcium entry (SOCE) channels by preventing their Ca²⁺/calmodulin-dependent desensitization, leading to sustained calcium influx. nih.gov

Table 1: Effects of Trifluoperazine on Voltage-Gated Potassium Channel Kv1.3 Parameters

| Parameter | Observed Effect | Reference |

|---|---|---|

| Current Amplitude | Reduced in a concentration-dependent manner (1-50 µM). | nih.gov |

| Current Inactivation Rate | Substantially increased. | nih.gov |

| Activation Rate | Not significantly changed. | nih.gov |

| Steady-State Activation | Not significantly changed. | nih.gov |

| Steady-State Inactivation | Not significantly changed. | nih.gov |

| Voltage Dependence of Block | More potent at positive potentials (e.g., +60mV). | nih.gov |

| Reversibility | The inhibitory effect is reversible. | nih.gov |

P-glycoprotein Inhibition Mechanisms

P-glycoprotein (P-gp), the product of the mdr1 gene, is an ATP-dependent efflux pump that plays a pivotal role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.govnih.gov Trifluoperazine is recognized as an effective inhibitor of P-gp, capable of reversing MDR in tumor cell lines. nih.govmedchemexpress.com Its mechanism of inhibition is multifaceted, involving both direct functional blocking and suppression of P-gp expression.

The primary inhibitory actions of Trifluoperazine on P-gp include:

Direct Efflux Pump Inhibition : Trifluoperazine directly interferes with the function of the P-gp transporter, blocking its ability to expel cytotoxic agents from the cancer cell. nih.gov This leads to an increased intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy.

Transcriptional Suppression : Beyond its direct functional block, Trifluoperazine has been shown to suppress the expression of P-gp at the genetic level. In adriamycin-resistant L1210 mouse leukemia cells, Trifluoperazine treatment resulted in a dose- and time-dependent downregulation of both P-gp protein and its corresponding mdr1b mRNA. nih.gov This indicates that Trifluoperazine can transcriptionally suppress the mdr1b promoter, reducing the synthesis of new P-gp transporters. nih.gov

This dual mechanism—immediate functional inhibition and longer-term suppression of expression—makes Trifluoperazine a potent agent for overcoming P-gp-mediated multidrug resistance. nih.gov By reducing the amount and activity of P-gp, Trifluoperazine can re-sensitize resistant cancer cells to treatments. nih.gov

Table 2: Summary of P-glycoprotein (P-gp) Inhibition Mechanisms by Trifluoperazine

| Mechanism | Description | Consequence | Reference |

|---|---|---|---|

| Functional Inhibition | Direct blocking of the P-gp efflux pump activity. | Prevents the expulsion of chemotherapy drugs, increasing their intracellular concentration and therapeutic effect. | nih.gov |

| Expression Suppression | Downregulation of mdr1b mRNA and P-gp protein levels. | Reduces the total number of P-gp pumps on the cell surface, leading to a sustained reversal of multidrug resistance. | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Trifluoperazine-d3 Dihydrochloride (B599025) |

| Trifluoperazine |

| Trifluoperazine dihydrochloride |

| Potassium |

| Calcium |

| Dopamine |

| Calmodulin |

| Adriamycin (Doxorubicin) |

| Thioridazine |

| Tamoxifen |

| Inositol 1,4,5-trisphosphate |

| Thapsigargin |

Preclinical Research Model Applications of Trifluoperazine D3 Dihydrochloride

In Vitro Cellular Models for Mechanistic Investigations

Pulmonary Artery Smooth Muscle Cells (PASMCs) in Vascular Remodeling Studies

Pulmonary Arterial Hypertension (PAH) is a disease marked by the excessive proliferation and resistance to apoptosis of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling. nih.govnih.gov In vitro studies using PASMCs isolated from PAH patients are crucial for investigating the cellular mechanisms of the disease and for testing potential therapeutic agents. nih.govresearchgate.net

Trifluoperazine (B1681574) has been shown to exert potent anti-proliferative and pro-apoptotic effects on these cultured PAH-PASMCs. nih.govresearchgate.net Mechanistic investigations reveal that TFP's effects are associated with the downregulation of the AKT signaling pathway. nih.govnih.gov This inhibition of AKT activity leads to the nuclear translocation of the transcription factor FOXO3 (forkhead box protein O3), which plays a role in promoting apoptosis and inhibiting proliferation. nih.govnih.govresearchgate.net By using Trifluoperazine-d3 Dihydrochloride (B599025) as an internal standard, researchers can accurately measure the concentration of TFP in these cell cultures, allowing for precise dose-response characterizations and mechanistic pathway analysis.

Table 1: Effects of Trifluoperazine on PAH-PASMCs

| Cellular Process | Effect of Trifluoperazine | Associated Molecular Mechanism | Reference |

| Proliferation | Inhibition | Downregulation of AKT activity | nih.govresearchgate.net |

| Apoptosis | Induction | Nuclear translocation of FOXO3 | nih.govnih.gov |

| Cell Survival | Decreased | Inhibition of pro-survival proteins (e.g., Survivin) | nih.govresearchgate.net |

Cancer Cell Lines for Anti-tumor Mechanism Elucidation

The repurposing of existing drugs like Trifluoperazine for cancer therapy is an active area of research. nih.gov TFP has demonstrated anti-tumor activity across a variety of cancer cell lines, and these in vitro models are essential for elucidating the underlying molecular mechanisms. nih.govnih.gov

In non-small cell lung cancer (NSCLC) cell lines (e.g., A549, CL141), TFP has been shown to inhibit the growth of cancer stem cells (CSCs), suppress tumor spheroid formation, and induce apoptosis. atsjournals.orgmdpi.comtccf.org.tw Mechanistically, it can down-regulate CSC markers and inhibit the Wnt/β-catenin signaling pathway. atsjournals.org In pancreatic ductal adenocarcinoma (PDAC) cells (e.g., MiaPaCa-2), TFP induces cell death through both apoptosis and necroptosis, triggered by mitochondrial stress, a reduction in ATP production, and activation of the unfolded protein response (UPR). nih.gov For triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468), TFP induces G0/G1 cell cycle arrest and apoptosis through a mitochondria-mediated pathway. nih.gov It has also been found to suppress cell migration and invasion. nih.gov In oral cancer cells, TFP induces a form of cell death called ferroptosis by generating reactive oxygen species (ROS) and disrupting the SLC7A11/GPX4 axis. ijbs.com

Table 2: Anti-tumor Mechanisms of Trifluoperazine in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Mechanism(s) of Action | Reference |

| Non-Small Cell Lung Cancer | A549, CL141, CL97 | Inhibition of cancer stem cells, Wnt/β-catenin signaling inhibition, apoptosis induction. | atsjournals.orgtccf.org.tw |

| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | Induction of apoptosis and necroptosis, mitochondrial stress, ER stress, UPR activation. | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-468, MDA-MB-231, 4T1 | G0/G1 cell cycle arrest, induction of mitochondria-mediated apoptosis, migration inhibition. | nih.gov |

| Colorectal Cancer | N/A | G0/G1 cell cycle arrest, induction of mitochondria-mediated intrinsic apoptosis. | nih.gov |

| Oral Cancer | Ca9-22, HSC-3 | Induction of ferroptosis via ROS/autophagy and SLC7A11/GPX4 pathway. | ijbs.com |

In Vivo Animal Models for Pathophysiological Studies

Monocrotaline (B1676716) and Sugen/Hypoxia-induced Rodent Models of Pulmonary Arterial Hypertension

To test the in vivo efficacy of potential PAH therapies, researchers rely on established animal models that mimic the human disease. nih.gov Two of the most widely used are the monocrotaline (MCT) and the Sugen/hypoxia (Su/Hx) rodent models. nih.govnih.gov In the MCT model, a single injection of monocrotaline, a plant alkaloid, causes progressive pulmonary vascular remodeling and PAH in rats. nih.govnih.gov The Su/Hx model involves administering a VEGF receptor blocker (Sugen 5416) followed by a period of hypoxia, which induces a more severe PAH phenotype that closely resembles the pathology seen in human patients. nih.govnih.gov

In both of these preclinical models, treatment with Trifluoperazine has been shown to provide significant therapeutic benefits. nih.govpulmonaryhypertensionnews.com Administration of TFP led to a significant reduction in right ventricular systolic pressure and total pulmonary resistance. nih.govnih.gov Histopathological analysis confirmed that TFP reduced the medial wall thickness of distal pulmonary arteries, indicating a reversal of vascular remodeling. nih.govnih.gov These findings in live animal models, which depend on accurate TFP quantification using its deuterated standard, strongly support its potential as a repurposed drug for PAH. nih.govpulmonaryhypertensionnews.com

Behavioral Neuroscience Models for Pharmacological Effects

As a typical antipsychotic, Trifluoperazine's primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the brain. wikipedia.orgpatsnap.com This action is studied extensively in behavioral neuroscience models to understand its pharmacological effects on the central nervous system and to screen for antipsychotic potential. nih.gov Animal models are used to recapitulate features of disorders like schizophrenia and anxiety. nih.govnih.gov

For instance, models of psychosis may involve inducing hyperactivity or stereotyped behaviors in rodents using dopamine agonists. The ability of a test compound like TFP to attenuate these behaviors is a key indicator of its antipsychotic efficacy. patsnap.com Similarly, its anxiolytic effects can be assessed in models like the elevated plus maze or light-dark box. clinicaltrials.gov TFP is also used in models exploring neuroinflammation; for example, it has been shown to suppress microglial activation in the hypothalamus of obese mice, suggesting a role in attenuating inflammation associated with metabolic disorders. nih.gov In all these studies, Trifluoperazine-d3 Dihydrochloride is essential for pharmacokinetic analyses, linking the administered dose to the drug concentration in the brain and plasma, and correlating this with the observed behavioral outcomes.

Application in Discovery of Structure-Activity Relationships in Drug Development

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govdrugdesign.org This knowledge allows medicinal chemists to design more potent and selective drug candidates. drugdesign.org

While this compound is not directly used to discover SAR, it is an indispensable tool in the process. SAR studies for phenothiazines like TFP have revealed key structural features for activity, such as the trifluoromethyl group at the 2-position and the piperazine (B1678402) side chain, which enhance potency by promoting a conformation that mimics dopamine. nih.govgpatindia.com

When developing new analogs or derivatives of TFP, researchers synthesize novel compounds and test their activity. The role of this compound in this context is to serve as a stable, isotopically labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for the highly accurate and precise quantification of the parent compound (TFP) and its new analogs in biological assays and pharmacokinetic studies. By reliably measuring the concentration of each compound, researchers can confidently correlate specific structural modifications with changes in potency, selectivity, or metabolic stability, thereby building a robust SAR model. This process is crucial for optimizing lead compounds in the drug development pipeline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.